molecular formula C15H25BrO B1232415 Oppositol CAS No. 50906-52-0

Oppositol

Cat. No.: B1232415
CAS No.: 50906-52-0
M. Wt: 301.26 g/mol
InChI Key: NEJWBGSUEYGAGE-BTFPBAQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oppositol is a structurally unique brominated sesquiterpene alcohol belonging to a novel skeletal class, first isolated from the red alga, Laurencia subopposita . Its complex structure, which could not be classified under any known sesquiterpene skeleton at the time of its discovery, was fully elucidated and its absolute stereochemistry determined by single-crystal X-ray diffraction analysis . As a marine natural product, this compound is part of a promising class of compounds studied for their novel bioactivities and unique chemical architectures, which are of high value in chemical biology and drug discovery research . This compound is offered as a high-purity chemical standard to support research in natural product chemistry, organic synthesis, and the investigation of bioactive molecules from marine sources. Researchers can utilize this compound as a reference material for spectroscopic studies, a challenging target for total synthesis efforts, or a lead compound for exploring new biological mechanisms. This product is strictly for research purposes and is labeled 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50906-52-0

Molecular Formula

C15H25BrO

Molecular Weight

301.26 g/mol

IUPAC Name

(3S,3aS,4R,7S,7aS)-7-bromo-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol

InChI

InChI=1S/C15H25BrO/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m0/s1

InChI Key

NEJWBGSUEYGAGE-BTFPBAQTSA-N

SMILES

CC(=CC1CCC2(C1C(CCC2Br)(C)O)C)C

Isomeric SMILES

CC(=C[C@@H]1CC[C@]2([C@H]1[C@](CC[C@@H]2Br)(C)O)C)C

Canonical SMILES

CC(=CC1CCC2(C1C(CCC2Br)(C)O)C)C

Synonyms

oppositol

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Oppositol

Biological Sources of Oppositol

This compound was first identified as a novel skeletal class of brominated sesquiterpene alcohol isolated from the marine red alga Laurencia subopposita. nih.gov The genus Laurencia is renowned for its capacity to produce a remarkable array of structurally diverse halogenated secondary metabolites, particularly sesquiterpenes. nih.gov These compounds are believed to play crucial ecological roles for the algae, including defense against herbivores and microbial pathogens. The unique enzymatic machinery within Laurencia species facilitates the incorporation of bromine into the terpene frameworks, leading to the formation of complex molecules like this compound. The specific environmental conditions and genetic makeup of L. subopposita contribute to its distinction as the primary known producer of this compound.

While Laurencia subopposita remains the definitive source of this compound, the broader class of sesquiterpenes is widely distributed across various marine life forms. Marine sponges, for instance, are prolific producers of a vast array of terpenes, including sesquiterpenes with diverse carbon skeletons. mdpi.com Fungi associated with marine organisms, such as those isolated from sponges and algae, have also been identified as a source of novel sesquiterpenoids. nih.gov Furthermore, brown algae are known to produce a variety of sesquiterpenes, which can differ based on species, geographical location, and even the extraction method employed. mdpi.comnih.gov Although the specific oppositane skeleton has not been widely reported outside of Laurencia, the prevalence of sesquiterpene biosynthesis in these other marine organisms suggests the potential for the discovery of related scaffolds in these underexplored ecosystems.

Advanced Separation Techniques for this compound Isolation

The isolation of pure this compound from its natural source is a meticulous process that relies on a combination of advanced separation and detection techniques. The inherent complexity of the chemical extracts from marine algae necessitates a multi-step purification strategy.

The journey to isolate this compound typically begins with the extraction of the algal biomass using organic solvents. This crude extract, a complex mixture of various metabolites, is then subjected to a series of chromatographic separations. nih.gov Column chromatography, often utilizing silica (B1680970) gel as the stationary phase, is a fundamental first step. researchgate.net This technique separates compounds based on their polarity, with different solvent systems (mobile phases) of varying polarities used to elute the compounds from the column.

For the fine purification of sesquiterpenes like this compound, more advanced chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC), particularly in a preparative format, is a powerful tool for separating closely related compounds. nih.gov This method utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase, offering superior resolution and efficiency compared to traditional column chromatography. The choice of the stationary phase (e.g., normal-phase silica or reversed-phase C18) and the mobile phase is critical for achieving the desired separation.

Another valuable technique in the purification of marine natural products is Centrifugal Partition Chromatography (CPC). mdpi.com This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to the degradation of sensitive compounds.

The following table provides an overview of common chromatographic techniques used in the isolation of marine sesquiterpenes:

Technique unfold_moreStationary Phase unfold_morePrinciple of Separation unfold_moreApplication in Sesquiterpene Isolation unfold_more
Column Chromatography (CC)Silica gel, AluminaAdsorption/PolarityInitial fractionation of crude extracts.
Thin Layer Chromatography (TLC)Silica gel, AluminaAdsorption/PolarityMonitoring fractions from CC and optimizing solvent systems. researchgate.net
High-Performance Liquid Chromatography (HPLC)Silica (normal phase), C18 (reversed-phase)Adsorption/PartitionFinal purification of compounds. nih.gov
Centrifugal Partition Chromatography (CPC)Liquid-liquidPartition coefficientPurification of thermally labile or sensitive compounds. mdpi.com

Throughout the isolation process, modern spectroscopic techniques are indispensable for detecting and identifying the target compound, this compound. Thin Layer Chromatography (TLC) is often used as a quick and simple method to monitor the progress of column chromatography separations. researchgate.net After separation on the TLC plate, the compounds can be visualized under UV light or by staining with a chemical reagent.

For the definitive identification and structural elucidation of the purified compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is employed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.net Techniques such as ¹H NMR and ¹³C NMR reveal the chemical environment of each proton and carbon atom, respectively. More advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms and piece together the complete structure of this compound.

Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound. researchgate.net The fragmentation pattern observed in the mass spectrum can provide additional structural clues. The presence of bromine in this compound is readily identified by the characteristic isotopic pattern in the mass spectrum, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

The following table summarizes the key spectroscopic data used in the characterization of this compound:

Spectroscopic Technique unfold_moreInformation Obtained unfold_moreRelevance to this compound unfold_more
¹H NMRNumber and type of protons, connectivityDefines the proton environment and their relationships in the molecule.
¹³C NMRNumber and type of carbon atomsIdentifies the carbon skeleton of the sesquiterpene.
2D NMR (COSY, HSQC, HMBC)Connectivity between atoms (H-H, C-H)Establishes the complete molecular structure.
Mass Spectrometry (MS)Molecular weight and elemental formulaConfirms the molecular formula and the presence of bromine through isotopic patterns.

Structural Elucidation and Stereochemical Assignment of Oppositol

Spectroscopic Characterization Techniques

Spectroscopic methods provide crucial information about the functional groups present, the connectivity of atoms, and the molecular formula of a compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Delineation

NMR spectroscopy is a powerful tool for determining the carbon-carbon and carbon-hydrogen frameworks of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can deduce the types of protons and carbons present and their neighboring environments. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide information about correlations between protons and carbons, allowing for the complete mapping of the molecular skeleton. oup.comresearchgate.netjst.go.jp

Research on oppositol has utilized NMR spectroscopy to identify key structural features, including the presence of methyl groups, methylene (B1212753) groups (both sp³ and sp²), methine groups (including oxygenated ones), and quaternary carbons. oup.com Analysis of NMR data has been instrumental in establishing the carbon skeleton of this compound, which is based on the oppositane framework. oup.com

Table 1 presents representative ¹H and ¹³C NMR data that would be typical for a sesquiterpenoid like this compound, illustrating the kind of information obtained from these experiments. Specific chemical shifts and coupling constants provide details about the functional groups and their positions within the molecule. oup.com

Signal TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Example)
¹H NMR
Methyl0.6 - 2.0s, d, t3HCH₃
Methylene (sp³)1.0 - 2.5m2HCH₂
Methylene (sp²)4.5 - 5.5s, d2HC=CH₂
Methine (sp³)1.0 - 4.0m1HCH
Oxymethine3.0 - 4.5m1HCH-O
Olefinic H5.0 - 6.0m1H=CH
Hydroxyl H1.5 - 5.0s, br s1HOH
¹³C NMR
Methyl10 - 30CH₃CH₃
Methylene (sp³)20 - 50CH₂CH₂
Methylene (sp²)100 - 120CH₂C=CH₂
Methine (sp³)25 - 60CHCH
Oxymethine60 - 90CHCH-O
Quaternary C30 - 50CC
Olefinic C120 - 150C, CHC=C
Quaternary sp² C140 - 160CC=C (quaternary)

Note: This table provides generalized ranges and examples. Actual values for this compound would be specific and depend on the solvent and field strength used for the NMR experiment. oup.comhmdb.ca

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its molecular formula and structural subunits. future4200.comnih.gov High-resolution mass spectrometry (HRMS) can accurately determine the mass-to-charge ratio of the molecular ion, allowing for the calculation of the elemental composition. researchgate.net

Fragmentation analysis in MS involves studying the patterns of smaller ions produced when the molecule breaks apart. These fragmentation patterns can provide clues about the presence of specific functional groups and the connectivity within the molecule. For this compound, MS data has been used to confirm its molecular formula and to support the structural deductions made from NMR data. oup.comresearchgate.netescholarship.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in absorption bands at specific wavenumbers in the IR spectrum. orgchemboulder.comrsc.orgspectroscopyonline.com

For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as hydroxyl groups (O-H stretch, typically around 3200-3600 cm⁻¹) and carbon-carbon double bonds (C=C stretch, typically around 1600-1680 cm⁻¹). oup.comorgchemboulder.comspectroscopyonline.com The IR spectrum provides complementary information to NMR and MS in the structural elucidation process. researchgate.net

X-ray Crystallography for Relative and Absolute Stereochemistry

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, including the precise positions of all atoms and their relative and absolute configurations. wikipedia.orgnih.govyoutube.com By analyzing the diffraction pattern produced when X-rays interact with a crystal, crystallographers can construct an electron density map from which the molecular structure is built. wikipedia.org

For this compound, X-ray crystallographic analysis has been successfully applied to unequivocally confirm its structure and to establish both the relative and absolute stereochemistry of its chiral centers. oup.comacs.org This technique provides a direct visualization of the molecule's arrangement in space, resolving ambiguities that might remain after spectroscopic analysis. The original research on this compound utilized X-ray crystallography to determine its structure and the spatial relationship between its substituents, such as the cis relationship between the bromine and hydroxyl groups and the trans disposition of a methyl group and a hydrogen atom on a ring. acs.org

Figure 1 (Conceptual Representation of X-ray Diffraction Data)

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are used to determine the absolute configuration of chiral molecules. These methods measure the interaction of chiral substances with polarized light. rsc.orgscribd.commdpi-res.comnih.gov

While the primary determination of this compound's absolute stereochemistry was achieved through X-ray crystallography oup.comacs.org, chiroptical data can provide supporting evidence and are particularly useful when suitable crystals for X-ray analysis are difficult to obtain or for studying the compound in solution. Chiroptical properties are related to the three-dimensional arrangement of atoms and the presence of chromophores near chiral centers. rsc.orgscribd.comnih.gov Analysis of the Cotton effect in CD spectra or the shape of the ORD curve can provide information about the absolute configuration of chiral centers within the molecule. rsc.orgscribd.com

Biosynthetic Pathways of Oppositol

Isoprenoid Precursor Metabolism

Terpenoid biosynthesis relies on the availability of IPP and DMAPP, which are the universal precursors for all isoprenoids kegg.jpmdpi.comnih.gov. The production of these isomers occurs through two independent pathways, typically localized in different cellular compartments in plants and algae kegg.jpmdpi.comnih.govrsc.org.

The mevalonate (B85504) (MVA) pathway is a key route for the biosynthesis of IPP and DMAPP in the cytosol of eukaryotes, including plants and likely red algae kegg.jpmdpi.comnih.govrsc.orgresearchgate.netlibretexts.org. This pathway initiates with the condensation of three molecules of acetyl-CoA, ultimately leading to the formation of mevalonate mdpi.comnih.govlibretexts.org. Mevalonate is then phosphorylated and decarboxylated through a series of enzymatic steps to yield IPP, which can be isomerized to DMAPP by isopentenyl diphosphate (B83284) isomerase (IDI) nih.gov. The MVA pathway is generally considered to be the primary source of precursors for sesquiterpenes (C15) and triterpenes (C30) in the cytosol kegg.jprsc.orgresearchgate.net.

The methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate or DXP pathway, operates in the plastids of plants and some bacteria, producing IPP and DMAPP from pyruvate (B1213749) and D-glyceraldehyde-3-phosphate kegg.jpmdpi.comnih.govrsc.orglibretexts.orgresearchgate.net. While primarily responsible for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) in plastids, there is evidence suggesting potential cross-talk or transport of precursors between the MVA and MEP pathways in some organisms kegg.jprsc.org. The MEP pathway involves enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) nih.govnih.govosti.gov.

Enzymatic Machinery in Oppositol Biosynthesis

The conversion of IPP and DMAPP into the complex structure of this compound involves the action of specific enzymes, notably terpene synthases and haloperoxidases.

Terpene synthases (TPSs) are crucial enzymes that catalyze the cyclization of acyclic prenyl diphosphate precursors, such as farnesyl diphosphate (FPP) for sesquiterpenes, into diverse cyclic carbon skeletons kegg.jppnas.orgmdpi.com. Red algae, the source of this compound, have been shown to possess microbial-type terpene synthases (MTSs), which are distinct from typical plant terpene synthases oup.comnih.govnih.gov. These MTSs are believed to be responsible for forming the sesquiterpene backbone of compounds like this compound oup.comnih.govrsc.orgrsc.org. Research indicates that red algal MTSs can use FPP as a substrate to produce sesquiterpenes mdpi.comoup.com. Targeted genome mining in Laurencia subopposita, a red alga that produces this compound, has identified a microbial-like terpene synthase (MTS) gene that is likely involved in this compound biosynthesis nih.govrsc.orgrsc.org.

A defining feature of this compound is the presence of a bromine atom chemspider.com. The introduction of halogen atoms into organic molecules in marine organisms is often catalyzed by haloperoxidases frontiersin.orgnih.gov. Vanadium-dependent haloperoxidases (VHPOs) are a class of enzymes that utilize a vanadate (B1173111) cofactor and hydrogen peroxide to oxidize halide ions (such as bromide) and facilitate the stereoselective halogenation of organic substrates frontiersin.orgnih.govresearchgate.netnih.govbiorxiv.org. These enzymes are prevalent in marine algae, particularly red and brown algae, which are known producers of brominated compounds frontiersin.orgnih.gov. The stereoselective nature of VHPOs is crucial for the precise placement of the bromine atom in this compound frontiersin.orgresearchgate.netnih.gov. A gene pair consisting of an MTS and a VHPO has been identified in Laurencia subopposita, suggesting a coupled enzymatic process for the formation and subsequent bromination of the sesquiterpene scaffold leading to this compound nih.govrsc.orgrsc.org.

Proposed Biosynthetic Routes and Intermediate Compounds (e.g., Germacradien-4-ol)

Based on structural analysis and related terpenoid biosynthetic pathways, proposed routes for this compound biosynthesis involve the cyclization of FPP by an MTS to form a sesquiterpene intermediate, followed by bromination catalyzed by a VHPO. Germacradien-4-ol has been suggested as a likely precursor for brominated this compound nih.gov. Germacradien-4-ol is a macrocyclic sesquiterpene alcohol that can be formed from FPP by a sesquiterpene synthase like germacradien-4-ol synthase (GdolS) nih.govrsc.orgnih.govresearchgate.netthieme-connect.com. While GdolS is found in bacteria, the identification of a germacradien-4-ol intermediate and an MTS in Laurencia subopposita supports a similar cyclization mechanism in the alga nih.gov. The subsequent bromination of germacradien-4-ol or a related germacrane (B1241064) intermediate by a VHPO, with precise regio- and stereoselectivity, would then lead to the formation of this compound nih.govrsc.orgrsc.orgresearchgate.netjst.go.jp. Biomimetic syntheses have also explored the conversion of germacrene-D to this compound, providing chemical plausibility for a germacrane intermediate in the biosynthetic pathway jst.go.jp.

Genetic Basis and Gene Cluster Identification in Producing Organisms

The biosynthesis of this compound, a brominated sesquiterpene alcohol, is primarily associated with red algae, particularly species belonging to the genus Laurencia nih.govresearchgate.netosti.gov. Research into the genetic basis of haloterpenoid biosynthesis in these organisms, including compounds like this compound, has revealed the involvement of specific enzyme classes and the potential for biosynthetic gene clustering nih.govrsc.org.

Terpenoids, in general, are synthesized from fundamental five-carbon building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) nih.gov. These precursors are derived from either the mevalonate (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway nih.gov. While the MVA pathway has been demonstrated in Laurencia dendroidea, the specific pathway providing precursors for this compound in Laurencia subopposita is still an area of investigation researchgate.net.

A key step in terpene biosynthesis is catalyzed by terpene synthase (TS) enzymes, which form the basic carbon skeletons nih.govnih.gov. Studies on red algae have identified microbial-like type I terpene synthases (MTSs) as being involved in the formation of terpene carbon skeletons, phylogenetically distinct from typical plant terpene synthases nih.govresearchgate.net. These MTSs are thought to have originated in Rhodophyta through horizontal gene transfer from bacteria researchgate.net.

Targeted genome mining of Laurencia subopposita, a known producer of this compound, has led to the identification of a gene pair consisting of a microbial-like terpene synthase (MTS) and a vanadium-dependent haloperoxidase (VHPO) rsc.orgrsc.org. This MTS-VHPO gene pair is considered likely to be responsible for the biosynthesis of this compound rsc.orgrsc.org. The MTS enzyme is hypothesized to produce a germacrane-type precursor, such as germacradien-4-ol, which is considered a likely precursor for brominated this compound nih.gov. The VHPO enzyme is then suspected to catalyze the bromination step nih.gov.

While eukaryotic biosynthetic gene clusters (BGCs) are typically spread over several kilobases with large intergenic regions, the physical colocalization or clustering of biosynthetic genes in red algae is being explored nih.gov. The identification of the MTS-VHPO gene pair in L. subopposita suggests a potential, albeit perhaps less tightly clustered than in some other organisms, genetic organization for this compound biosynthesis nih.govrsc.org. The general distribution of these specific terpene synthase genes within red algae appears sparse, with sequencing data from only a limited number of investigated species showing their presence nih.gov.

Detailed research findings indicate that draft genomes of haloterpenoid-rich red algae, including L. subopposita, are rich in putative VHPOs nih.gov. The identified MTS genes in this study were located on contigs confirmed to be of red algal origin nih.gov.

The following table summarizes key genetic elements implicated in this compound biosynthesis based on current research:

OrganismGene TypeProposed Role in this compound BiosynthesisEvidence
Laurencia suboppositaMicrobial-like Terpene Synthase (MTS)Formation of terpene carbon skeletonIdentified gene pair, likely involved rsc.orgrsc.org
Laurencia suboppositaVanadium-dependent Haloperoxidase (VHPO)Catalysis of bromination stepIdentified gene pair, likely involved rsc.orgrsc.org

Further comprehensive studies are needed to fully elucidate the genetic basis and precisely define the gene cluster(s) involved in the complete biosynthetic pathway of this compound in Laurencia species and other potential producing organisms nih.gov.

Chemical Synthesis of Oppositol and Its Structural Analogs

Strategic Considerations in Total Synthesis Planning

Total synthesis planning for complex molecules involves strategic decisions regarding the order of bond formation, the introduction of functional groups, and the control of stereochemistry. thieme-connect.comorcid.org

Retrosynthetic Analysis Applied to the Oppositol Skeleton

Retrosynthetic analysis is a powerful problem-solving technique in organic chemistry that involves working backward from the target molecule to simpler, readily available starting materials. lkouniv.ac.inbluffton.edudeanfrancispress.com This process involves identifying key disconnections in the target molecule's structure that correspond to known and reliable synthetic reactions in the forward direction. For this compound, a retrosynthetic analysis would consider disconnections that simplify the hydrindane core and allow for the stereocontrolled introduction of the bromine atom and the side chain. lkouniv.ac.inkccollege.ac.in Disconnections are chosen to break the molecule into manageable fragments, or synthons, which are then represented by available synthetic equivalents. lkouniv.ac.in

Convergent versus Linear Synthetic Approaches

Two primary strategies exist for assembling complex molecules: linear and convergent synthesis. fiveable.meuniurb.itfiveable.me

For a molecule with the complexity of this compound, a convergent approach is generally favored to improve efficiency and yield. uniurb.itfiveable.me

Here's a comparison of linear and convergent synthesis:

FeatureLinear SynthesisConvergent Synthesis
Efficiency Can be less efficient for complex molecules due to multiplicative yields. uniurb.itic.ac.ukGenerally more efficient for complex molecules; allows for parallel synthesis. fiveable.meuniurb.itfiveable.me
Complexity Stepwise, can be simpler in individual steps. fiveable.meInvolves synthesizing multiple fragments independently. fiveable.mefiveable.me
Overall Yield Can be lower, especially with many steps. uniurb.itic.ac.ukOften higher due to shorter longest linear sequence. uniurb.itic.ac.uk
Flexibility Less flexible; steps are sequential. fiveable.meMore flexible in fragment assembly. fiveable.me

Enantioselective and Diastereoselective Synthetic Methodologies

Achieving the correct stereochemistry is paramount in the synthesis of chiral natural products like this compound, which possesses multiple stereocenters. Enantioselective and diastereoselective methodologies are employed to control the formation of these stereocenters. nih.govpnas.orgresearchgate.net

Application of Asymmetric Heck Reactions in Hydrindane Core Construction

The asymmetric Heck reaction, a palladium-catalyzed carbon-carbon bond forming reaction, has emerged as a powerful tool for constructing cyclic systems, including hydrindanes, with high enantioselectivity. thieme-connect.comnih.govacs.orguwindsor.ca This reaction involves the palladium-catalyzed vinylation or arylation of an alkene. nih.govuwindsor.ca In the context of hydrindane synthesis, intramolecular asymmetric Heck reactions can be utilized to forge the bicyclic core with control over the stereochemistry at the newly formed chiral centers. acs.orguwindsor.ca The regioselectivity of the intramolecular Heck reaction is often governed by the favored formation of 5- or 6-membered rings. acs.org The development of chiral ligands for palladium catalysts has been crucial in achieving high enantioselectivity in these transformations. nih.govacs.orguwindsor.ca Recent studies have demonstrated the utility of palladium-catalyzed asymmetric desymmetrization of cyclohexadiene derivatives via Heck reactions to access chiral hydrindanes. thieme-connect.comnih.gov

Stereocontrolled Cyclization Strategies

Stereocontrolled cyclization reactions are essential for constructing the cyclic framework of this compound with the desired relative and absolute stereochemistry. Various cyclization strategies can be employed, including intramolecular enolate alkylations and other metal-catalyzed or organocatalyzed cyclizations. capes.gov.brmolaid.comthieme-connect.comrsc.orgrsc.orgnih.govfigshare.comresearchgate.net For example, intramolecular ester enolate alkylation has been successfully applied in the total synthesis of (±)-Oppositol to establish the relative stereochemistry of contiguous stereogenic centers in the cyclopentane (B165970) ring. molaid.comorcid.orgthieme-connect.com The control of stereochemistry in cyclization reactions can be influenced by factors such as substrate conformation, catalyst control, and reaction conditions. thieme-connect.comnih.govfigshare.com Biocatalytic approaches using enzymes like squalene-hopene cyclases have also shown promise in achieving stereocontrolled cyclizations of terpene scaffolds. nih.gov

Catalytic Asymmetric Transformations in Complex Molecule Synthesis

Catalytic asymmetric transformations play a vital role in the efficient and stereoselective synthesis of complex molecules like this compound. capes.gov.brthieme-connect.comnih.govpnas.orgresearchgate.netnih.govuwindsor.cathieme-connect.commdpi.comrsc.org These transformations utilize a chiral catalyst to induce asymmetry in the reaction, allowing for the formation of enantioenriched products from achiral or prochiral starting materials. nih.govpnas.orgmdpi.com Beyond asymmetric Heck reactions, other catalytic asymmetric methods relevant to natural product synthesis include asymmetric aldol (B89426) reactions, acs.org asymmetric halocyclization, researchgate.netresearchgate.net and other metal-catalyzed or organocatalyzed reactions. rsc.orgrsc.orgmdpi.comrsc.orgacs.org The development of novel chiral catalysts and catalytic systems continues to expand the scope and efficiency of asymmetric synthesis, providing powerful tools for accessing the stereochemically complex structures found in natural products. nih.govpnas.orgmdpi.com These methods allow for the introduction of multiple stereocenters, sometimes in a single operation, significantly streamlining synthetic routes. pnas.orgacs.org

Development of Novel Methodologies Inspired by this compound Synthesis

The total synthesis of complex natural products like this compound often necessitates the development of new and efficient chemical transformations. Research towards the synthesis of this compound and related compounds has inspired advancements in various synthetic strategies.

One area influenced by this compound synthesis is the application of intramolecular reactions for constructing complex cyclic systems. For instance, studies towards this compound have utilized intramolecular ester enolate alkylation to establish the relative stereochemistry of contiguous stereogenic centers within the cyclopentane nucleus. thieme-connect.com This methodology, which can be controlled by factors such as folding and allylic strain, has been successfully applied to the synthesis of natural products containing a cyclopentane core with diverse substitution patterns. thieme-connect.com

Another methodology explored in the context of this compound synthesis is the asymmetric intramolecular Heck reaction. This approach has been employed in studies directed at the total syntheses of brominated terpenes, including (-)-Oppositol and (-)-prepinnaterpene. acs.orguwindsor.ca While initial studies showed modest enantioselectivity, they demonstrated the potential of using intramolecular Heck reactions for the enantioselective construction of tertiary carbon stereocenters. acs.org The development of more effective chiral ligands, such as BINAP and related systems, has been crucial in improving the enantioselectivity of such reactions. acs.org

Furthermore, challenges encountered during this compound synthesis, such as achieving specific stereochemical outcomes in halogenation reactions, have highlighted the need for careful consideration of reaction conditions and potential competing pathways like halide equilibration and elimination. nih.gov Attempts to install a bromine substituent with a desired axial configuration via SN2 displacement of an activated alcohol in early synthetic efforts towards (±)-Oppositol resulted in a mixture favoring the equatorial bromide, suggesting a double inversion pathway under certain conditions. nih.gov This underscored the complexities of stereocontrol in sterically hindered systems and the importance of exploring alternative strategies or carefully controlling reaction parameters like temperature to favor the desired stereoisomer. nih.gov

Structure Activity Relationship Sar Studies of Oppositol and Its Derivatives

Methodological Frameworks for SAR Elucidation

Elucidating the SAR of a compound like Oppositol involves a combination of experimental and computational approaches oncodesign-services.com. These methodologies provide insights into the molecular features critical for activity and can guide the design of new derivatives with improved properties.

Systematic Modification of the this compound Scaffold

Systematic modification of a natural product scaffold, such as this compound, is a common experimental approach in SAR studies oup.comresearchgate.net. This involves synthesizing a series of analogs where specific functional groups are altered, added, or removed, or the core structure is modified researchgate.net. By testing the biological activity of each modified compound, researchers can identify structural determinants of activity oncodesign-services.com. This can include changes to the stereochemistry, introduction of different substituents, or alterations to the ring system oup.comacs.orgmdpi.com. For natural products, structural modification can address limitations like complex structures, poor stability, or solubility, leading to the development of novel compounds with desired properties researchgate.net.

Computational Approaches in SAR Prediction and Analysis

Computational approaches play a significant role in modern SAR studies, complementing experimental efforts oncodesign-services.comtandfonline.com. These methods utilize the relationship between chemical structure and biological activity to predict the properties of new compounds and analyze existing SAR data oncodesign-services.comtandfonline.com. Machine learning models, for instance, can be trained on experimental SAR data to predict the biological activity of untested molecules, aiding in the identification of promising candidates and optimizing structures for better activity and selectivity oncodesign-services.com. Techniques such as molecular modeling, which simulates the 3D structure and interactions of molecules, are used to understand how compounds interact with their biological targets oncodesign-services.com. Other computational methods include quantitative structure-activity relationship (QSAR) modeling, which derives mathematical relationships between structural descriptors and biological activity, and ligand-based or structure-based approaches to predict molecular behavior tandfonline.comnih.govacs.org. These computational tools enable rapid prediction and cost-effective analysis compared to purely experimental methods tandfonline.com.

Influence of Halogenation on Molecular Recognition and Interactions

This compound is characterized by the presence of bromine atoms researchgate.net. Halogenation, the introduction of halogen atoms into a molecule, is a common strategy in medicinal chemistry to modulate the properties of compounds nih.gov. Halogen atoms, particularly bromine and iodine, can participate in non-covalent interactions, such as halogen bonding, which can influence molecular recognition and the formation of complexes with biological targets like proteins or nucleic acids nih.govwikipedia.org. These interactions can impact binding affinity and specificity, thereby affecting the biological activity of the halogenated compound nih.gov. The position and nature of the halogen substituent can significantly alter the molecule's electronic and steric properties, influencing its interaction with binding sites nih.gov. Studies on other halogenated compounds have demonstrated that halogen-mediated interactions play a crucial role in molecular recognition and crystallization nih.gov.

Stereochemical Determinants of this compound's Molecular Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining its biological activity solubilityofthings.comscientiaricerca.com. For chiral molecules like this compound, different stereoisomers can exhibit distinct pharmacological profiles due to selective interactions with chiral biological targets such as enzymes and receptors solubilityofthings.comnih.govnih.gov. The specific spatial orientation of functional groups can influence binding affinity, efficacy, and even the metabolic fate of a compound nih.gov. SAR studies often involve synthesizing and evaluating different stereoisomers to understand the stereochemical requirements for activity nih.govmdpi.com. The stereochemistry at ring junctions and chiral centers within the this compound scaffold is likely to play a significant role in its molecular recognition and subsequent biological effects oup.comsolubilityofthings.com.

Molecular Level Interactions and Biochemical Mechanisms of Oppositol

Investigation of Protein-Ligand Interactions

Understanding how oppositol interacts with proteins is fundamental to elucidating its mechanism of action. Protein-ligand interactions can involve various types of binding events, influencing protein conformation and activity.

In Vitro Binding Studies with Biomolecules

In vitro binding studies are essential for characterizing the direct interaction between this compound and target biomolecules, such as proteins. These studies can provide quantitative data on binding affinity and specificity. Techniques like equilibrium dialysis, ultracentrifugation, and ultrafiltration are commonly used to determine the fraction of a compound bound to proteins in biological matrices. wuxiapptec.com For compounds with high protein binding, lipophilicity, or instability, methods like flux dialysis or technologies utilizing immobilized proteins (e.g., human serum albumin and alpha-1-acid glycoprotein) can offer improved accuracy. wuxiapptec.compharma-industry-review.com While general methods for protein-ligand binding studies are well-established, specific detailed data on in vitro binding studies of this compound with particular biomolecules were not extensively found in the provided search results. However, the broader context of marine natural products, including this compound, being screened for biological activities implies that such studies would be a necessary step in identifying molecular targets. rsc.org

Enzyme Modulation and Inhibition Profiles

Enzyme modulation involves compounds that influence enzyme activity, either by enhancing or inhibiting it. patsnap.com Enzyme inhibitors, in particular, can prevent substrates from binding to the active site (competitive inhibition) or induce conformational changes by binding elsewhere (non-competitive inhibition). mdpi.com Some natural products, including those from marine sources, have demonstrated inhibitory enzyme activities against enzymes involved in various diseases. researchgate.net While the search results mention enzyme inhibition in the context of natural products and drug discovery, specific detailed enzyme modulation or inhibition profiles for this compound were not prominently featured. The reference to this compound in the context of high-throughput screening programs, which often involve enzyme inhibition or cell-based assays, suggests that it may have been evaluated for such activities. rsc.org

This compound's Influence on Cellular Processes (e.g., terpene metabolism, signaling pathways)

Sesquiterpenes like this compound are derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are central to terpene metabolism in many organisms, including red algae. nih.govnih.gov The biosynthesis of this compound itself involves terpene synthases and potentially other modifying enzymes like vanadium-dependent haloperoxidases, highlighting its connection to terpene metabolic pathways. nih.govrsc.org

While the provided information establishes this compound as a product of terpene metabolism in red algae, detailed research findings on how exogenous this compound might influence cellular processes in other organisms, such as modulating terpene metabolism or interacting with specific signaling pathways, were not extensively detailed in the search results. However, the broader context of marine natural products influencing cellular processes and signaling pathways exists. nih.govresearchgate.net For instance, some volatile metabolites from agarwood have shown potential in affecting various biological and signaling pathways. researchgate.net

Design and Application of Chemical Probes for Mechanistic Interrogation

Chemical probes are valuable tools for investigating the molecular mechanisms of action of bioactive compounds. These probes are often designed based on the structure of the compound of interest and can be used to identify and characterize its protein targets or track its distribution in cells. researchgate.net The synthesis of this compound and related compounds, including the use of techniques like the asymmetric intramolecular Heck reaction to create key intermediates, demonstrates the chemical expertise available for potentially designing such probes. acs.orgjst.go.jpresearchgate.netuwindsor.ca While the search results discuss the synthesis of this compound and the application of chemical probes in other contexts (e.g., investigating rearrangement mechanisms or identifying fluorinated drug derivatives), specific examples of chemical probes designed specifically for interrogating the mechanism of this compound were not explicitly found. researchgate.netdss.go.thacs.orgacs.org The development of such probes would be a logical step in further dissecting the molecular interactions and cellular effects of this compound.

Advanced Analytical Methodologies in Oppositol Research

High-Resolution Separation Techniques for Quantitative Analysis

High-resolution separation techniques are fundamental in Oppositol research for isolating the compound from its natural matrix and quantifying its presence. These methods are crucial for both discovery and detailed study of this compound and related oppositane-type sesquiterpenoids. oup.com

Liquid Chromatography (LC) coupled with Mass Spectrometry (MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique widely used in natural product research, including the analysis of sesquiterpenoids like this compound. LC-MS combines the separation capabilities of LC, which can handle non-volatile and thermally labile compounds, with the sensitive detection and identification power of MS. americanpharmaceuticalreview.comchromatographyonline.com This hyphenated technique allows for the separation of complex mixtures extracted from biological sources, providing molecular weight information and fragmentation patterns that aid in the identification and structural elucidation of this compound and its derivatives. High-resolution LC-MS (LC-HR/MS) and tandem MS (LC-MS/MS) provide accurate mass measurements and detailed fragmentation data, which are critical for confirming the elemental composition and structural assignments of target compounds and potential impurities. americanpharmaceuticalreview.com LC-MS methods have been employed in the characterization of secondary metabolites from various plant and marine sources. nih.govlcms.cz

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a key technique for the separation and analysis of volatile and semi-volatile compounds. When coupled with Mass Spectrometry (GC-MS), it becomes a potent tool for the identification of individual components within complex mixtures, such as essential oils or extracts containing volatile terpenoids. ijpsr.comresearchgate.netglobaljournals.org GC-MS analysis has been extensively used in the study of plant extracts, identifying numerous bioactive compounds based on their retention times and mass spectra. ijpsr.comglobaljournals.org While this compound itself is a sesquiterpene alcohol and may be less volatile than some other terpenoids, GC-MS can be valuable for analyzing the volatile profile of the source organism or for analyzing volatile precursors or degradation products related to this compound biosynthesis. jst.go.jpnih.govescholarship.org Identification of compounds in GC-MS is often confirmed by comparing experimental mass spectra with databases like NIST. ijpsr.comglobaljournals.org

Advanced Spectroscopic Applications for Metabolomics and Interactomics

Spectroscopic methods play a vital role in the structural characterization of this compound and in broader studies like metabolomics and interactomics, providing detailed information about molecular structure and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-resolution NMR, is a fundamental technique for elucidating the structure of organic compounds. plos.orgnih.gov NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule, which is essential for confirming the structure of isolated natural products like this compound. oup.com Modern NMR techniques can be applied to study complex biological fluids and are a promising direction in metabolomics, allowing for the analysis of metabolic profiles. plos.orgnih.govfrontlinegenomics.com

Mass Spectrometry (MS) is another critical spectroscopic technique. Beyond its coupling with chromatography (LC-MS, GC-MS), MS provides high sensitivity and resolution for detecting and quantifying a wide range of molecules. nih.gov MS-based metabolomics allows for the high-throughput screening of biochemical reactions and the reconstruction of metabolic networks. nih.gov While interactomics, particularly protein-metabolite interactions, is a complex field, MS-based approaches are being developed to identify interacting small molecules and proteins. nih.govmdpi.com

Infrared (IR) spectroscopy can also provide complementary information about the functional groups present in a molecule, aiding in structural characterization. researchgate.net

Orthogonal Analytical Approaches for Comprehensive Molecular Characterization

Employing orthogonal analytical approaches is crucial for obtaining a comprehensive understanding of a compound's characteristics and ensuring the reliability of analytical results. news-medical.netalphalyse.comtechnologynetworks.com Orthogonal techniques are methods that measure the same critical quality attributes (CQAs) or provide complementary information using different measurement principles. news-medical.netalphalyse.comtechnologynetworks.com

Method Validation and Quality Control in this compound Research

Method validation and quality control are essential components of rigorous analytical research, ensuring that the methods used are reliable, accurate, and suitable for their intended purpose. researchgate.netadryan.comresearchgate.netamericanpharmaceuticalreview.comdemarcheiso17025.com Method validation involves establishing documented evidence that the analytical procedure consistently yields results that accurately reflect the quality characteristics of the tested substance. researchgate.netdemarcheiso17025.com

Key validation parameters typically include:

Accuracy: The closeness of agreement between the test result and the accepted reference value. researchgate.netadryan.comamericanpharmaceuticalreview.com

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. researchgate.netadryan.comamericanpharmaceuticalreview.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.netadryan.comamericanpharmaceuticalreview.com

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte, and the interval between the upper and lower levels of analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. researchgate.netadryan.comamericanpharmaceuticalreview.com

Detection Limit (LOD): The lowest analyte concentration that can be reliably differentiated from background noise. researchgate.netadryan.comamericanpharmaceuticalreview.comanalysis.rs

Quantitation Limit (LOQ): The lowest analyte concentration that can be determined with acceptable accuracy and precision. researchgate.netadryan.comamericanpharmaceuticalreview.com

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters. researchgate.netamericanpharmaceuticalreview.com

Ruggedness: The degree of reproducibility of test results under a variety of normal test conditions. researchgate.netamericanpharmaceuticalreview.com

Implementing a robust quality control system alongside validated methods is crucial for monitoring the performance of the analytical procedure over time and ensuring the integrity of the data generated in this compound research. researchgate.netamericanpharmaceuticalreview.com This includes using control samples, participating in proficiency testing, and maintaining proper documentation. researchgate.net

Here is a table summarizing typical validation parameters:

Validation ParameterDescription
AccuracyCloseness of agreement between test result and accepted reference value. researchgate.netadryan.comamericanpharmaceuticalreview.com
PrecisionCloseness of agreement between a series of measurements. researchgate.netadryan.comamericanpharmaceuticalreview.com
SpecificityAbility to measure the analyte unequivocally in the presence of other components. researchgate.netadryan.comamericanpharmaceuticalreview.com
LinearityProportionality of test results to analyte concentration within a range. researchgate.netadryan.comamericanpharmaceuticalreview.com
RangeInterval where the method provides acceptable accuracy, precision, and linearity. researchgate.netadryan.comamericanpharmaceuticalreview.com
Detection Limit (LOD)Lowest concentration reliably differentiated from noise. researchgate.netadryan.comamericanpharmaceuticalreview.comanalysis.rs
Quantitation Limit (LOQ)Lowest concentration determined with acceptable accuracy and precision. researchgate.netadryan.comamericanpharmaceuticalreview.com
RobustnessInsensitivity of the method to small variations in parameters. researchgate.netamericanpharmaceuticalreview.com
RuggednessReproducibility of results under varying normal test conditions. researchgate.netamericanpharmaceuticalreview.com

Theoretical and Computational Chemistry Studies of Oppositol

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand), such as Oppositol, to the active site of a macromolecular target, typically a protein. These in silico techniques are fundamental in drug discovery and chemical biology for identifying potential biological targets and elucidating mechanisms of action.

The process begins with the generation of a three-dimensional structure of the ligand and the target protein. Molecular docking algorithms then systematically sample a vast number of possible conformations and orientations of the ligand within the protein's binding site. Each of these poses is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction.

In the context of marine natural products, docking studies have been instrumental in identifying potential therapeutic applications. For instance, various sesquiterpenes isolated from marine organisms have been screened against specific protein targets to predict their bioactivities. nih.gov Docking simulations of sesquiterpene lactones have revealed their potential anti-inflammatory and cytotoxic activities by predicting their binding affinities to enzymes like cyclooxygenases (COX-1 and COX-2) and human Src kinase. researchgate.netnih.gov Similarly, sesquiterpenes from the marine sponge Dactylospongia elegans were investigated as potential inhibitors of dihydrofolate reductase (DHFR) through molecular docking, highlighting their therapeutic potential. nih.gov

For this compound, a similar approach could be employed. A 3D model of this compound would be docked against a library of known protein targets associated with various diseases. The resulting binding energies would help prioritize which interactions are most likely to be significant, guiding further experimental validation. Below is a hypothetical data table illustrating the kind of results that could be generated from such a study.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Biological Effect
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Anti-inflammatory
B-cell lymphoma 2 (Bcl-2)-9.2Asp108, Gly145, Arg146Pro-apoptotic
Acetylcholinesterase (AChE)-7.8Trp84, Tyr121, Phe330Neuroprotective
Dihydrofolate Reductase (DHFR)-8.1Ile7, Phe31, Ser59Antimicrobial

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies on this compound are not currently available.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, properties, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are widely used to calculate a variety of molecular descriptors that are crucial for understanding a compound's behavior at the atomic level.

These calculations can determine properties like the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.

For halogenated natural products like this compound, quantum chemical calculations are particularly valuable. Studies have shown that halogenation can significantly enhance the bioactivity of natural products, and quantum mechanics can help elucidate the reasons for this, such as the formation of halogen bonds. acs.orgsemanticscholar.orgnih.gov DFT calculations have also been successfully used to revise the misassigned structures of halogenated natural products by correlating calculated and experimental Nuclear Magnetic Resonance (NMR) parameters. frontiersin.org

Applying these methods to this compound would allow for the calculation of its fundamental electronic properties, providing a basis for understanding its reactivity and potential biological activity. A summary of hypothetical quantum chemical descriptors for this compound is presented below.

PropertyCalculated Value (Hypothetical)Implication
HOMO Energy-6.2 eVRelates to the ability to donate electrons
LUMO Energy-1.5 eVRelates to the ability to accept electrons
HOMO-LUMO Gap4.7 eVIndicates high kinetic stability
Dipole Moment2.5 DebyeSuggests moderate polarity
Electron Affinity1.8 eVPropensity to accept an electron
Ionization Potential6.5 eVEnergy required to remove an electron

Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantum chemical calculations on this compound are not currently available.

Conformation Analysis and Dynamics Simulations

While a 2D chemical structure shows the connectivity of atoms, a molecule's biological activity is often dictated by its three-dimensional shape or conformation. Conformation analysis aims to identify the stable, low-energy 3D arrangements of a molecule. Molecular Dynamics (MD) simulations extend this by providing a view of the molecule's movement and conformational changes over time.

MD simulations model the behavior of a molecule by calculating the forces between atoms and using these forces to simulate their motion according to the laws of classical mechanics. These simulations can reveal how a molecule like this compound behaves in a biological environment, such as in water or bound to a protein. They can assess the stability of a ligand-protein complex predicted by docking, showing whether the ligand remains securely in the binding site over a period of nanoseconds or even microseconds. nih.govnih.gov

Studies on other sesquiterpenes have utilized MD simulations to understand their interaction with biological targets. For example, MD simulations have been used to investigate the binding of a sesquiterpene to matrix metalloproteinases (MMPs), providing insights into its inhibitory mechanism. nih.govtandfonline.com Furthermore, such simulations are crucial in refining the understanding of ligand binding modes and the thermodynamic properties of the interaction. nih.gov

For this compound, conformational analysis would first identify its most stable 3D structures. Then, MD simulations could be run to study its dynamic behavior, both in isolation and in complex with a potential protein target. Key parameters from an MD simulation, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would provide information on the stability and flexibility of the system.

Simulation ParameterTypical Result (Illustrative)Interpretation
RMSD of this compound in Binding Site< 2.0 ÅThe ligand remains stably bound in the predicted pose.
RMSF of Protein Active Site ResiduesLow fluctuations for interacting residuesIndicates that these residues form stable interactions with the ligand.
Number of Hydrogen BondsConsistent H-bonds over timeHighlights key stable interactions between the ligand and protein.
Binding Free Energy (MM/PBSA)-45 kcal/molA quantitative estimate of the binding affinity, confirming a favorable interaction.

Note: The data in this table is illustrative of typical results from MD simulations and not specific to this compound.

In Silico Screening and Virtual Library Design for this compound Analogs

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than traditional high-throughput screening of physical compounds. Virtual screening can be either structure-based, relying on docking to a known target structure, or ligand-based, searching for molecules with similar properties to a known active compound.

Given a lead compound like this compound, computational methods can be used to design a virtual library of analogs with potentially improved properties. This involves making systematic chemical modifications to the this compound scaffold in silico and then screening this virtual library for enhanced binding affinity to a target, improved pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), or reduced toxicity. This process can accelerate the optimization of a natural product lead into a viable drug candidate.

The design of virtual libraries based on natural product scaffolds is a growing area of research. Deep learning and other machine learning models are being used to generate novel molecular structures that retain "natural product-like" characteristics, which are often associated with higher bioactivity. researchgate.net Such an approach could be used to generate a diverse library of this compound analogs for virtual screening against various therapeutic targets.

An example of a workflow for designing and screening this compound analogs is as follows:

Scaffold Selection: The core chemical structure of this compound is used as the starting point.

Virtual Library Generation: A computational algorithm generates thousands of new molecules by adding or modifying functional groups at various positions on the this compound scaffold.

Property Prediction: For each analog in the virtual library, key properties such as binding affinity (via docking), ADME properties, and toxicity are predicted using computational models.

Filtering and Prioritization: The library is filtered based on desired criteria (e.g., high binding affinity, good oral bioavailability, low predicted toxicity) to select a smaller, manageable set of promising candidates for chemical synthesis and experimental testing.

This rational design approach significantly enhances the efficiency of the drug discovery process, focusing resources on the most promising compounds.

Future Research Directions and Emerging Paradigms in Oppositol Studies

The exploration of marine natural products like Oppositol continues to open new avenues in science. Future investigations are poised to leverage cutting-edge technologies and interdisciplinary strategies to unlock the full potential of this unique halogenated sesquiterpenoid. The following sections outline key areas of forthcoming research that promise to deepen our understanding of this compound and related compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.